7-(Benzyloxy)-6-methoxyquinolin-4-ol
Description
General Overview of Quinoline (B57606) Core Structure in Medicinal Chemistry
The quinoline core structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This arrangement imparts a degree of rigidity and specific electronic properties that allow for diverse interactions with biological macromolecules. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its pharmacological activity. nih.gov This adaptability has made quinoline a central focus in the development of new drugs.
Historical Context of Quinoline-Based Compounds in Drug Discovery
The history of quinoline in medicine is intrinsically linked to the treatment of malaria. medchemexpress.com In 1820, quinine (B1679958) was isolated from the bark of the Cinchona tree and for over a century, it was the only effective treatment for malaria. mdpi.com The success of quinine spurred the chemical synthesis of other quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine, in the 1930s and 1940s. nih.govnih.gov The German chemist Friedlieb Ferdinand Runge first discovered quinoline in 1834 by isolating it from coal tar. nih.govmedchemexpress.com This discovery paved the way for the extensive exploration of quinoline chemistry and its applications in medicine. medchemexpress.com
Therapeutic Significance of Quinoline Derivatives
The therapeutic applications of quinoline derivatives are extensive and continue to expand. nih.gov These compounds have demonstrated a wide range of biological activities, making them valuable agents in the treatment of various diseases. nih.govsigmaaldrich.com
Quinoline derivatives have emerged as a significant class of anticancer agents. nih.gov3wpharm.com Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and disruption of cell migration. nih.govwebofproceedings.org Some quinoline-based compounds function by intercalating with DNA, thereby interfering with the replication process of cancer cells. Others act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. webofproceedings.org For instance, the presence of a hydroxyl or methoxy (B1213986) group at certain positions on the quinoline ring has been shown to enhance antitumor activity. nih.gov
Several quinoline derivatives have been evaluated for their efficacy against various cancer cell lines, including breast, bone marrow, and cervical cancer cells. Compounds like camptothecin (B557342) and its analogs, which contain a quinoline core, are well-known topoisomerase I inhibitors used in cancer chemotherapy. webofproceedings.org
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The quinoline scaffold has been identified as a promising lead for the development of new anti-TB drugs. Notably, bedaquiline (B32110), a diarylquinoline, was approved for the treatment of multidrug-resistant TB and acts by inhibiting the proton pump of ATP synthase, a novel mechanism of action. The success of bedaquiline has inspired the design and synthesis of new quinoline-based compounds with potent antimycobacterial activity. Research has shown that some quinoline derivatives exhibit significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.
Beyond their roles in cancer and tuberculosis treatment, quinoline derivatives possess a broad spectrum of other biological activities. sigmaaldrich.com
The foundational therapeutic application of quinolines is in the treatment of malaria. Antimalarial quinolines are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Chloroquine, quinine, and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. The emergence of drug-resistant strains of the malaria parasite necessitates the continued development of new and effective quinoline-based antimalarials.
Chemical Compound Profile: 7-(Benzyloxy)-6-methoxyquinolin-4-ol (B151307)
While the broader class of quinoline derivatives has been extensively studied, specific information on the biological activities of this compound is not widely available in published literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules.
Below is a table summarizing the known chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 849217-23-8 |
| Physical Form | Solid |
This data is compiled from chemical supplier and database information. sigmaaldrich.com
The structure of this compound, with its quinoline core substituted with a benzyloxy and a methoxy group, makes it a valuable building block in organic synthesis. These functional groups can be modified or can influence the reactivity of the quinoline ring system in subsequent chemical reactions. Its utility as a synthetic intermediate is highlighted by its appearance in the context of the synthesis of other quinoline and quinazoline (B50416) derivatives, which are themselves intermediates for pharmacologically active compounds.
Other Biological Activities
Antifungal
Quinoline derivatives have been recognized for their significant antifungal properties. researchgate.netijpsjournal.com Inspired by natural quinine alkaloids, researchers have synthesized and evaluated numerous quinoline compounds against various phytopathogenic and human pathogenic fungi. acs.orgnih.gov For instance, studies have demonstrated the potent activity of certain quinoline derivatives against fungi like Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. acs.org
One study highlighted a derivative, compound Ac12, which exhibited potent activity with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively. This activity was notably more potent than the lead compound and some commercial fungicides. acs.org The proposed mechanism for some of these derivatives involves inducing abnormal morphology of the cell membrane, increasing its permeability, and causing the release of cellular contents. acs.org Another well-known example is 8-hydroxyquinoline (B1678124) and its metal complexes, which have a long history as effective antifungal agents. researchgate.net The antifungal potential of quinoline alkaloids isolated from the plant Waltheria indica has also been demonstrated against the human pathogen Candida albicans, with several compounds showing inhibitory activity on both planktonic cells and biofilms. nih.gov
| Compound | Target Fungi | Activity (EC50 in μg/mL) | Reference |
|---|---|---|---|
| Ac12 | Sclerotinia sclerotiorum | 0.52 | acs.org |
| Ac12 | Botrytis cinerea | 0.50 | acs.org |
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | acs.org |
| 8-hydroxyquinoline | Botrytis cinerea | 5.28 | acs.org |
Antiviral (e.g., Anti-HIV)
The quinoline scaffold is a key component in a number of compounds exhibiting potent antiviral activity, including against the Human Immunodeficiency Virus (HIV). rsc.orgnih.gov The discovery of elvitegravir, a quinoline derivative, as a potent HIV integrase (IN) inhibitor marked a significant breakthrough in anti-HIV drug discovery. researchgate.net Quinoline-based compounds have been designed and synthesized to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of Highly Active Antiretroviral Therapy (HAART). researchgate.netnih.gov
Molecular docking studies have shown that these derivatives can interact with the allosteric site of the HIV reverse transcriptase (RT) protein. nih.gov For example, a synthesized derivative, compound 6 (5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide), demonstrated promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov Furthermore, certain quinolinonyl derivatives have been identified as dual inhibitors, targeting both the catalytic activity of HIV-1 integrase and the interaction between the integrase and viral RNA, thereby impairing both early and late stages of viral replication. acs.org One such derivative, compound 1a, inhibited the early stage of HIV-1 infection with an EC50 of 2.27 ± 0.18 μM. acs.org
| Compound Class/Name | Viral Target | Mechanism of Action | Example Activity | Reference |
|---|---|---|---|---|
| Quinoline Derivatives (e.g., Elvitegravir) | HIV-1 Integrase (IN) | Integrase Inhibition | Potent HIV-IN inhibitor | researchgate.net |
| 4-oxoquinoline ribonucleoside derivatives | HIV-1 Reverse Transcriptase (RT) | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | IC50 values of 1.4 to 2.9 μM | nih.gov |
| Compound 1a (Quinolinonyl derivative) | HIV-1 Integrase (IN) | Dual inhibition of IN catalytic activity and IN-RNA binding | EC50 of 2.27 ± 0.18 μM (early stage) | acs.org |
| Compound 6 (Thiophene-sulfonamide derivative) | HIV-1 and HIV-2 | Reverse Transcriptase Inhibition (NNRTI) | Selectivity Index (SI) = 2.65 (HIV-1), 2.32 (HIV-2) | nih.gov |
Anti-inflammatory
Quinoline-based molecules have been extensively explored as anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The anti-inflammatory effects of quinoline derivatives are often dependent on the nature and position of substituents on the quinoline ring. nih.gov These compounds have been shown to target enzymes and receptors such as Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX). nih.govresearchgate.net
For instance, quinoline derivatives possessing a carboxylic acid moiety have demonstrated COX-inhibition, while those with a carboxamide moiety have shown antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov Specific structural features, such as an aniline (B41778) moiety at the C-4 position or an aryl group at C-8, have been linked to PDE4 inhibition. nih.gov Research has also identified compounds like 7-chloro-4-phenylsulfonyl quinoline and amodiaquine (B18356) as having good anti-inflammatory potential. rsc.org
Antihypertensive
Quinoline derivatives have been synthesized and evaluated for their potential as antihypertensive agents. nih.gov Certain 8-substituted quinoline derivatives, particularly those with a 2-hydroxypropyloxyquinoline moiety, have displayed excellent antihypertensive activity. nih.govjst.go.jp The mechanism of action for some of these compounds is suggested to be correlated with beta-blocking properties, as they have been shown to significantly antagonize the pressor response elicited by adrenaline. nih.govjst.go.jpresearchgate.net
Furthermore, the inhibition of the Angiotensin-Converting Enzyme (ACE) has been identified as a key therapeutic target for controlling hypertension. rsc.orgresearchgate.net A study on a specific quinoline appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), showed that it exerts a considerable antihypertensive effect by inhibiting ACE. rsc.orgresearchgate.net
| Compound | Proposed Mechanism | Key Finding | Reference |
|---|---|---|---|
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Beta-blocking properties | Excellent antihypertensive activity | nih.govjst.go.jp |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Beta-blocking properties | Excellent antihypertensive activity | nih.govjst.go.jp |
| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | Angiotensin Converting Enzyme (ACE) Inhibition | Considerable antihypertensive effect | rsc.orgresearchgate.net |
Antioxidant
The quinoline framework is considered a privileged scaffold for developing derivatives with antioxidant properties. mdpi.com The antioxidant activity of these compounds is often related to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer. mdpi.com The efficiency of some of the most promising quinoline-based antioxidants has been found to be greater than that of Trolox, a well-known antioxidant standard. mdpi.com
Studies on synthetic quinoline derivatives have confirmed their antioxidant potential against radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govmdpi.com The antioxidant capacity can be influenced by the specific structure of the derivative. mdpi.com Organic compounds with antioxidant activity are valuable as they can inhibit or mitigate illnesses associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comiau.ir
Anticonvulsant
Quinoline derivatives have also been investigated for their anticonvulsant properties. mdpi.comresearchgate.net A series of 8-substituted quinolines were synthesized and tested for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazol (scMet). nih.govjst.go.jp Several compounds featuring a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant activity. nih.govjst.go.jpresearchgate.net
In other research, new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed to meet the structural requirements for anticonvulsant properties. nih.gov The evaluation of these compounds in MES and subcutaneous pentylenetetrazol (scPTZ) tests revealed that modifications to the parent compounds led to significantly increased anticonvulsant activity. nih.gov For example, compound (3f), 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, was identified as having a potent anticonvulsant effect with an ED50 of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test. nih.gov
Cardiotonic
Cardiotonic agents are substances that increase the force of contraction of the heart muscle. wikipedia.orgdrugbank.com Certain pyridyl-2(1H)-quinolone derivatives have been identified as a potent new class of positive inotropic agents. nih.govnih.gov A study of a series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives found that several compounds, particularly those with a pyridyl ring in the 6-position, were significantly more potent than reference drugs like milrinone. nih.gov
The mechanism of action for some of these cardiotonic quinolone derivatives may involve the stimulation of Na+ influx through the fast Na+ channel. nih.gov Research comparing the effects of these compounds on 22Na uptake in rat brain synaptosomes and heart muscle cells showed that they enhance 22Na uptake in a dose-dependent manner. This stimulation of the sodium channel is believed to contribute to their positive inotropic effect. nih.gov
Anthelmintic
Helminth infections in both humans and animals pose a significant global health challenge, and resistance to existing anthelmintic drugs is a growing concern. epo.org Quinoline derivatives have emerged as a promising class of compounds with potential anthelmintic properties. nih.gov Research has focused on synthesizing and evaluating various substituted quinolines for their efficacy against parasitic worms. innovareacademics.in
Studies have demonstrated the in vitro anthelmintic activity of newly synthesized 2, 3-disubstituted quinolines against earthworms such as Pheretima posthuma. Furthermore, certain benzene-substituted-4-amino quinoline derivatives have been screened for their activity against helminths like Hymenolepis nana. nih.gov The development of novel quinoline-based anthelmintics is driven by the need for new modes of action to combat drug-resistant parasite strains. epo.org One research program identified a quinoline derivative, obefazimod (ABX464), as a potential nematocidal candidate, showing activity against the highly pathogenic nematode Haemonchus contortus. nih.gov
| Compound Class | Target Organism | Reference |
|---|---|---|
| 2, 3-Disubstituted Quinolines | Pheretima posthuma (Earthworm) | |
| Benzene-substituted-4-amino Quinolines | Hymenolepis nana | nih.gov |
| Quinoline-3-carboxamides | Gastro-intestinal and extra-intestinal nematodes | epo.org |
| Obefazimod (ABX464) | Haemonchus contortus, Caenorhabditis elegans | nih.gov |
Antiprotozoal
Protozoan parasites are responsible for several debilitating and often fatal diseases in humans, including malaria, leishmaniasis, Chagas disease, and sleeping sickness. nih.govtandfonline.com The quinoline core is a cornerstone in the development of antiprotozoal drugs, with quinine and synthetic derivatives like chloroquine being historically significant antimalarials. britannica.comrsc.org
Modern research continues to explore novel quinoline derivatives for broad-spectrum antiprotozoal activity. nih.govresearchgate.net For instance, quinolines incorporating arylnitro and aminochalcone moieties have been synthesized and tested against a panel of trypanosomatid parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. nih.govresearchgate.net Several of these compounds demonstrated significant, submicromolar activity against these parasites with high selectivity. nih.gov Other studies have focused on 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives, identifying candidates with potent activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei brucei. tandfonline.comnih.gov
| Compound Type | Target Protozoa | Key Finding | Reference |
|---|---|---|---|
| Quinolines with arylnitro/aminochalcone moieties | T. b. rhodesiense, T. b. brucei, T. cruzi, L. infantum | Submicromolar activity against T. b. rhodesiense. | nih.govresearchgate.net |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinolines | P. falciparum, L. donovani, T. b. brucei | Identified potent antimalarial and trypanocidal candidates. | tandfonline.comnih.gov |
| 2-Aryloxy-3-benzylquinolines | T. cruzi, L. infantum | Excellent in vitro activity, superior to some frontline drugs. | rsc.org |
Anti-Alzheimer
Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology, involving factors such as the decline of acetylcholine (B1216132) levels, aggregation of amyloid-β plaques, and formation of tau tangles. mdpi.comnih.gov The multifaceted nature of the disease calls for multi-target therapeutic approaches. nih.gov Quinoline derivatives have emerged as promising candidates for the development of anti-Alzheimer's agents due to their ability to interact with multiple pathological targets. nih.govnih.gov
Research in this area has led to the design of quinoline-based compounds that can, for example, inhibit cholinesterase enzymes (which break down acetylcholine), prevent the aggregation of amyloid-β, and chelate metal ions that contribute to plaque formation. mdpi.comnih.gov Novel quinoline-O-carbamate derivatives have been rationally designed and synthesized, showing dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as anti-inflammatory and neuroprotective properties. nih.gov Furthermore, certain quinoline compounds can be radiolabeled and used as imaging agents for the early detection of amyloid-beta and tau protein aggregates in the brain. google.com
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor can increase the release of these neurotransmitters, which is a therapeutic strategy for cognitive and attention disorders. figshare.comnih.gov
Several structural series of histamine H3 receptor antagonists have been developed based on a quinoline core. figshare.comnih.gov These compounds are typically designed with a quinoline scaffold, a basic aminoethyl moiety, and other property-modulating substituents. figshare.comnih.gov Research has produced quinoline-based antagonists with high (nanomolar and subnanomolar) potency for the human H3 receptor in various in vitro assays. figshare.comnih.gov While some series have shown efficacy in animal models of cognition, further development has sometimes been halted due to issues like photochemical instability. figshare.comnih.gov
Antiglaucoma
Glaucoma is a group of eye conditions that damage the optic nerve, often characterized by elevated intraocular pressure (IOP). nih.gov The primary goal of current glaucoma therapies is to lower IOP. nih.govgoogle.com Research into new therapeutic agents has included the investigation of quinoline derivatives for their potential to reduce intraocular pressure.
Patents have been filed for novel benzo[g]quinoline derivatives that have shown strong efficacy in lowering IOP with an excellent duration of action and good tolerability in preclinical models. google.com These findings suggest that the quinoline scaffold is a viable starting point for the development of new treatments for glaucoma. google.com
Local Anesthetic
The quinoline structure is also found in compounds used for local anesthesia. A notable example is Dibucaine (also known as Cinchocaine), a potent, long-acting local anesthetic. britannica.com Dibucaine is a synthetic derivative of quinoline and is commonly used as a topical agent to relieve pain from minor skin irritations. britannica.com Its mechanism of action, like other local anesthetics, involves blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses. The inclusion of the quinoline moiety in such a well-established anesthetic highlights the structural diversity and broad utility of this chemical class. britannica.com
Rationale for Research on this compound
The specific compound this compound is primarily of interest as a chemical intermediate in the synthesis of more complex, pharmacologically active molecules. nih.govsigmaaldrich.com Its structure contains the core 6-methoxyquinolin-4-ol (B189883) framework, substituted with a benzyloxy group at the 7-position. This combination of functional groups makes it a valuable building block in multi-step synthetic pathways.
The rationale for its research and synthesis is rooted in its utility for creating derivatives with targeted biological activities. For example, the 4-hydroxy group can be converted into a leaving group, such as a chlorine atom, to produce 7-(benzyloxy)-4-chloro-6-methoxyquinoline. nih.gov This chlorinated intermediate can then undergo nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments to the 4-position of the quinoline ring. This is a common strategy in medicinal chemistry to build a library of related compounds for structure-activity relationship (SAR) studies.
While direct biological activity data for this compound is not extensively published, its structural similarity to intermediates used in the synthesis of targeted therapies provides a strong impetus for its continued availability and study. For instance, the structurally related 7-(benzyloxy)-6-methoxyquinazolin-4-one is an important intermediate in the synthesis of Vandetanib, a drug used in cancer therapy. researchgate.net The investigation of quinoline-based intermediates like this compound is therefore crucial for the discovery and development of new therapeutic agents across the diverse pharmacological areas discussed previously.
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C17H15NO3 | nih.gov |
| Molecular Weight | 281.31 g/mol | sigmaaldrich.com |
| CAS Number | 849217-23-8 | nih.govsigmaaldrich.com |
| IUPAC Name | 7-(benzyloxy)-6-methoxyquinolin-4(1H)-one | sigmaaldrich.com |
Position as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its specific substitution pattern, featuring a protected hydroxyl group (benzyloxy) at position 7 and a methoxy group at position 6, is characteristic of scaffolds used in the synthesis of tyrosine kinase inhibitors (TKIs).
While this specific quinoline derivative is a valuable precursor, its quinazoline analogue, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, is a well-documented key intermediate in the synthesis of Vandetanib, a drug used to treat certain types of thyroid cancer. researchgate.net The synthetic strategies for many TKIs, such as Gefitinib and Erlotinib, rely on a 6,7-disubstituted quinoline or quinazoline core. nih.govmdpi.comnih.gov The synthesis of these drugs often involves the initial construction of a precursor like this compound. This intermediate is then chemically modified, typically by converting the 4-hydroxyl group into a more reactive leaving group like a chloride. This activated intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinoline, can then undergo nucleophilic aromatic substitution with a desired aniline derivative to construct the final API. nih.govmdpi.com
The benzyloxy group at the 7-position serves as a protecting group for the hydroxyl functionality, which can be removed in a later synthetic step if the free hydroxyl is required in the final target molecule. This strategic use of protecting groups is fundamental in multi-step organic synthesis. Therefore, this compound represents a key structural motif, embodying the necessary features for elaboration into potent and selective APIs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 6-methoxy-7-(phenylmethoxy)-1H-quinolin-4-one |
| Physical Form | Solid |
This data is compiled from publicly available chemical databases. nih.gov
Structural Features and Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its quinoline core and its specific functional groups: the 4-hydroxyl, the 6-methoxy, and the 7-benzyloxy groups.
The Quinolin-4-ol Core: The 4-hydroxyquinoline (B1666331) moiety exists in tautomeric equilibrium with its keto form, 4(1H)-quinolinone. researchgate.net This tautomerism influences its reactivity. The hydroxyl group at the C4 position is a key site for chemical modification. It can be readily converted into a chloro group by reacting with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govwebofproceedings.org This transformation is a critical step in the synthesis of many quinoline-based APIs, as the 4-chloroquinoline (B167314) is highly susceptible to nucleophilic substitution by amines or alcohols, providing a convenient method for attaching side chains. mdpi.comresearchgate.net
Influence of Substituents on the Benzene Ring: The benzene portion of the quinoline ring is substituted with two electron-donating groups: the 6-methoxy (-OCH₃) and the 7-benzyloxy (-OCH₂Ph). These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The directing effects of these alkoxy groups primarily activate the C5 and C8 positions for electrophilic attack. However, the bulky nature of the benzyloxy group might sterically hinder reactions at adjacent positions.
Reactivity Summary:
C4-Hydroxyl Group: The most reactive site for synthetic elaboration. It can be converted to a leaving group (e.g., -Cl) to facilitate nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of kinase inhibitors. researchgate.net
Quinoline Nitrogen (N1): As a basic nitrogen atom, it can be protonated or alkylated. nih.gov
Benzene Ring (C5, C8): Activated by the methoxy and benzyloxy groups, these positions are potential sites for electrophilic substitution, although this reactivity is less commonly exploited in the context of API synthesis compared to the C4 position.
Benzyloxy Group: Can be cleaved via hydrogenolysis to reveal a free hydroxyl group (-OH) at the C7 position, allowing for further functionalization if needed.
Table 2: Key Reactions of the this compound Scaffold
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Chlorination of C4-OH | POCl₃ | 4-Chloroquinoline |
| Nucleophilic Aromatic Substitution | Aniline derivatives (on the 4-chloro intermediate) | 4-Anilinoquinoline |
| Debenzylation (Deprotection) | H₂/Pd-C | 7-Hydroxyquinoline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Benzyloxy 6 Methoxyquinolin 4 Ol
Retrosynthetic Analysis of the Quinolin-4-ol Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the quinolin-4-ol ring system by disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors. For the quinolin-4-ol core, several disconnections are commonly considered, leading to well-established synthetic routes. nih.govmdpi.com
Key retrosynthetic pathways often involve disconnecting the C2-C3 and N1-C2 bonds or the C4-C4a and N1-C8a bonds. nih.gov These disconnections typically lead back to substituted aniline (B41778) derivatives as a primary building block. nih.govmdpi.com Depending on the chosen disconnection, the aniline is reacted with a three-carbon component, such as a β-ketoester or a malonic ester derivative, which provides the remaining atoms for the new heterocyclic ring. nih.gov
Common Retrosynthetic Approaches for Quinolin-4-one:
| Route Name | Precursors | Description |
| Gould-Jacobs | Aniline + Diethyl ethoxymethylenemalonate | Involves condensation followed by thermal cyclization to form the quinolone ring. nih.govmdpi.com |
| Conrad-Limpach | Aniline + β-ketoester | Condensation followed by thermal cyclization, where the reaction conditions can influence the formation of either quinolin-4-one or quinolin-2-one isomers. nih.govmdpi.com |
| Camps Cyclization | o-Acylaminoacetophenone | An intramolecular cyclization catalyzed by a base, involving an aldol-type condensation. mdpi.com |
| Palladium-Catalyzed | 2-Iodoaniline (B362364) + Terminal alkyne | A modern approach involving a carbonylation reaction to construct the heterocyclic core. nih.govmdpi.com |
This interactive table summarizes common retrosynthetic strategies for the quinolin-4-ol scaffold.
Common Synthetic Pathways for Quinoline-4-ols
Several named reactions are fundamental to the synthesis of quinolin-4-ols, each offering a different approach to constructing the bicyclic system. nih.gov
Gould-Jacobs Reaction : This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). The initial condensation forms an anilinomethylenemalonate intermediate, which upon heating, undergoes cyclization and subsequent saponification and decarboxylation to yield the quinolin-4-ol. nih.gov
Conrad-Limpach Synthesis : This pathway utilizes the condensation of an aniline with a β-ketoester. The resulting β-aminoacrylate intermediate can be cyclized under thermal conditions. At lower temperatures, cyclization typically yields the quinolin-4-one (Limpach), while higher temperatures can favor the formation of the isomeric quinolin-2-one (Conrad). nih.gov
Camps Cyclization : This reaction proceeds via the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. It is a versatile method for producing substituted quinolin-4-ones. mdpi.com
Palladium-Catalyzed Carbonylation : Modern synthetic chemistry employs transition-metal catalysis for quinolin-4-one synthesis. A common example is the palladium-catalyzed coupling and carbonylation of a 2-iodoaniline with a terminal acetylene, which provides a direct route to the quinolone core. nih.govmdpi.com
Specific Synthetic Routes for 7-(Benzyloxy)-6-methoxyquinolin-4-ol (B151307)
The synthesis of the specifically substituted this compound employs adaptations of these general strategies, using precursors that bear the required methoxy (B1213986) and benzyloxy groups.
Cyclization Reactions
Cyclization is the most direct method, where a suitably substituted benzene (B151609) derivative undergoes ring closure to form the final heterocyclic system.
This approach is a variation of the Camps or a related cyclocondensation reaction. The synthesis begins with the ortho-amino acetophenone (B1666503) derivative, which contains the core aromatic ring with all necessary substituents in place.
The key starting material, 1-(2-amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, is treated with a one-carbon electrophile, such as ethyl formate (B1220265), in the presence of a base like sodium ethoxide. The reaction proceeds through the formation of a β-ketoaldehyde intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the newly introduced carbonyl, followed by dehydration to yield the target quinolin-4-ol.
Reaction Summary:
| Starting Material | Reagents | Product | Yield |
| 1-(2-amino-4-(benzyloxy)-5-methoxyphenyl)ethanone | 1. Ethyl formate, NaOEt2. Acid workup | This compound | Not specified in sources |
This interactive table outlines the reagents and product of the cyclization reaction.
Domino or tandem reactions that combine a nitro group reduction with a subsequent cyclization offer an efficient pathway to quinoline (B57606) scaffolds. semanticscholar.org This strategy avoids the isolation of potentially unstable amino intermediates. semanticscholar.orgresearchgate.net
In this context, a suitable "Compound C" precursor would be a 2-nitro-substituted aromatic ketone or chalcone (B49325). The process involves the in-situ reduction of the nitro group to an amine, typically using reducing agents like iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation. semanticscholar.orgresearchgate.netnih.gov The newly formed amino group then readily undergoes an intramolecular cyclization reaction to form the quinolin-4-ol ring. mdpi.com For example, a substituted 2'-nitrochalcone can be converted into a 4-quinolone through reductive cyclization. mdpi.com
This method is advantageous as it often utilizes milder conditions and can tolerate a range of functional groups. semanticscholar.org
Multi-step Synthesis from Readily Available Precursors
A longer but highly controlled route involves building the target molecule from simple, commercially available starting materials like vanillic acid derivatives. A representative synthesis, analogous to one used for a similar quinazoline (B50416) core, demonstrates this approach. atlantis-press.comresearchgate.net
Benzylation : The synthesis starts with a protected vanillate, such as methyl 4-hydroxy-3-methoxybenzoate. The phenolic hydroxyl group is protected as a benzyl (B1604629) ether via reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃).
Nitration : The resulting methyl 4-(benzyloxy)-3-methoxybenzoate is nitrated, typically using nitric acid in a solvent like acetic acid. This step selectively introduces a nitro group onto the aromatic ring, ortho to the amino precursor.
Reduction : The nitro group is then reduced to an amine. This transformation is commonly achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., SnCl₂ or Fe in acid).
Cyclization : The resulting ortho-amino intermediate is then cyclized to form the quinolin-4-ol ring. This final step can be accomplished using methods like the Gould-Jacobs or Conrad-Limpach reactions described previously, for example, by reacting the aniline with diethyl malonate or a derivative thereof, followed by thermal cyclization.
This multi-step approach provides excellent control over the substitution pattern and is suitable for larger-scale synthesis. atlantis-press.com
Comparison of Synthetic Efficiency and Yields
For instance, in the synthesis of the structurally similar 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, the following yields were reported for each step of a multi-step process:
| Step | Reaction | Reagents | Yield (%) |
| 1 | Benzylation | Benzyl bromide, K2CO3 | 97 |
| 2 | Nitration | HNO3, H2SO4 | 69.4 |
| 3 | Reduction | Iron powder, Acetic acid | 94.4 |
| 4 | Cyclization | Formamide | 85 |
This data is for the synthesis of a related quinazoline and is presented for comparative purposes.
The Gould-Jacobs and Conrad-Limpach reactions, which are key cyclization methods, have yields that are highly dependent on reaction conditions. The Conrad-Limpach reaction, for example, can have yields below 30% when the cyclization is performed without a solvent, but these can be increased to as high as 95% with the use of an inert, high-boiling solvent like mineral oil. nih.gov The choice of solvent and temperature is therefore critical in optimizing the yield of the final quinolin-4-ol product.
Purification and Characterization Techniques in Synthesis
The purification and characterization of this compound are essential to ensure the identity and purity of the synthesized compound.
Following synthesis, the crude product is typically purified using standard laboratory techniques. Recrystallization from a suitable solvent or solvent mixture is a common method to obtain highly pure crystalline material. For less crystalline products or to separate the desired compound from reaction byproducts, column chromatography on silica (B1680970) gel is frequently employed. The choice of eluent for column chromatography would be optimized to achieve effective separation.
Spectroscopic Confirmation (e.g., ¹H NMR, MS)
Once purified, the structure of this compound is confirmed using spectroscopic methods, primarily proton nuclear magnetic resonance (¹H NMR) spectroscopy and mass spectrometry (MS).
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.
Derivatives and Analogues of 7 Benzyloxy 6 Methoxyquinolin 4 Ol
Structural Modification Strategies
Strategic modifications of the parent compound are designed to introduce new functional groups and alter its physicochemical properties. Key strategies involve reactions at the 4-position hydroxyl group and manipulation of the benzyloxy substituent.
The hydroxyl group at the 4-position of the quinolin-4-ol tautomer is a key site for chemical derivatization. Its conversion into a more reactive leaving group, such as a chloro group, opens up a wide array of possibilities for further functionalization.
The transformation of 7-(benzyloxy)-6-methoxyquinolin-4-ol (B151307) into its 4-chloro derivative is a crucial step for subsequent nucleophilic substitution reactions. This conversion is typically achieved by treating the parent compound with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this type of transformation, effectively converting the 4-quinolone into the 4-chloroquinoline (B167314). The reaction involves heating the quinolone with the chlorinating agent, which leads to the formation of 4-chloro-7-benzyloxy-6-methoxyquinoline. This intermediate is significantly more reactive towards nucleophiles than its 4-hydroxy precursor.
The chlorine atom at the C-4 position of 4-chloro-7-benzyloxy-6-methoxyquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse range of substituents at this position. The electron-withdrawing nature of the quinoline (B57606) ring nitrogen activates the C-4 position, facilitating the displacement of the chloro group by various nucleophiles.
Common nucleophiles used in these reactions include primary and secondary amines, which lead to the formation of 4-aminoquinoline (B48711) derivatives. nih.govnih.govnih.gov For instance, reactions with different mono or dialkyl amines can be carried out to synthesize a series of 4-aminoquinoline compounds. nih.gov The reaction conditions often involve heating the 4-chloroquinoline with the desired amine, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a high-boiling solvent such as dimethylsulfoxide (DMSO). nih.gov Besides amines, other nucleophiles such as thiols and alkoxides can also be employed to generate the corresponding thioethers and ethers, respectively. researchgate.net
| Nucleophile Type | Specific Nucleophile Example | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Primary Aliphatic Amine | Butylamine | 4-(Butylamino)quinoline | Reflux in neat amine | nih.gov |
| Aliphatic Diamine | N,N-dimethylethane-1,2-diamine | 4-(2-(Dimethylamino)ethylamino)quinoline | Heating at 130°C | nih.gov |
| Benzylamine | 4-(Benzyloxy)benzylamine | 4-(N-(4-(Benzyloxy)benzyl)amino)quinoline | DIPEA, DMSO, 150°C | nih.gov |
| Thiol | Thiophenol | 4-(Phenylthio)pyranoquinolinone | - | researchgate.net |
| Azide | Sodium azide | 4-Azidopyranoquinolinone | N-methylpyrrolidone, room temperature | researchgate.net |
The benzyloxy group at the 7-position serves as a protecting group for the hydroxyl functionality. Its removal and the subsequent derivatization of the exposed hydroxyl group are common strategies to create further analogues.
The cleavage of the benzyl (B1604629) ether to unveil the 7-hydroxy group is a standard deprotection strategy. Catalytic hydrogenation is one of the most efficient methods for this transformation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nacatsoc.org This process, known as hydrogenolysis, selectively cleaves the benzylic C-O bond to yield 7-hydroxy-6-methoxyquinolin-4-ol and toluene (B28343) as a byproduct. The reaction conditions are generally mild, and the catalyst can be easily removed by filtration. Careful selection of the catalyst and reaction conditions can ensure high selectivity, even in the presence of other reducible functional groups like an aromatic chloride. nacatsoc.org
| Method | Reagents & Catalyst | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric or slightly elevated pressure, solvent (e.g., EtOH) | High efficiency, clean reaction, catalyst is recyclable. | nacatsoc.org |
| Transfer Hydrogenation | Hydrogen donor (e.g., cyclohexene, formic acid), Pd(0) EnCat™ 30NP | Heating (e.g., 85°C) | Avoids the use of hydrogen gas, good for selective reductions. |
Following the de-benzylation to 7-hydroxy-6-methoxyquinolin-4-ol, the newly exposed hydroxyl group at the 7-position becomes a handle for introducing a variety of other alkoxy or aryloxy groups. This is typically achieved through O-alkylation or O-arylation reactions. A common method for O-alkylation is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., potassium carbonate, K₂CO₃) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., an alkyl iodide or bromide). For example, methylation can be achieved using a reagent like dimethyl sulfate (B86663) in the presence of a base. nih.gov This approach allows for the synthesis of a wide range of 7-alkoxy and 7-aryloxy analogues, enabling fine-tuning of the molecule's properties.
Substitutions on the Quinoline Ring System
The quinoline ring of this compound and its immediate precursors is amenable to various substitutions, which are crucial for developing new therapeutic agents. A key transformation is the conversion of the 4-hydroxyl group into a 4-chloro substituent. This is typically achieved by refluxing with phosphoryl chloride (POCl₃). newdrugapprovals.org The resulting 4-chloro-7-(benzyloxy)-6-methoxyquinoline is a key intermediate, as the chlorine atom at the C-4 position is a good leaving group, facilitating nucleophilic substitution reactions. ukm.my
This allows for the introduction of a wide variety of substituents at this position, including aryloxy, amino, and piperazine (B1678402) groups. newdrugapprovals.orgnih.gov For instance, reaction with different amino side chains at the C-4 position has been shown to influence the antiproliferative activity of the resulting compounds. nih.gov Additionally, substitutions can be made on the benzene (B151609) portion of the quinoline ring, although modifications at the C-4, C-6, and C-7 positions are most frequently explored in the development of targeted therapeutic agents. The benzyloxy group at C-7 is often a temporary protecting group, which can be removed to allow for further functionalization at that position. newdrugapprovals.org
Synthesis of Downstream Pharmacologically Active Compounds
This compound is a pivotal starting material or intermediate in the synthesis of several complex, pharmacologically active compounds, including notable anti-tumor agents.
Lucitanib (E3810, AL3810) and Related Anti-tumor Agents
Lucitanib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), is a prime example of a downstream product synthesized from this compound. nih.gov The synthesis commences with the chlorination of the 4-hydroxyl group of this compound using phosphoryl chloride to yield 4-chloro-7-benzyloxy-6-methoxy-quinoline. newdrugapprovals.org
This intermediate is then reacted with 6-Hydroxy-N-methyl-1-naphthamide in the presence of a catalyst such as DMAP. newdrugapprovals.org The resulting compound, 6-(7-(benzyloxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide, undergoes debenzylation, typically using a palladium catalyst (Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265), to expose the hydroxyl group at the 7-position. newdrugapprovals.org The final step involves alkylation of this hydroxyl group to introduce the (1-aminocyclopropyl)methoxy side chain, yielding Lucitanib. newdrugapprovals.orgnih.gov
Quinoline-Thiazolidinone Urea (B33335) Conjugates
Novel conjugates of quinoline and thiazolidinone urea with potential anti-colorectal cancer activity have been synthesized using a derivative of this compound. nih.gov The synthesis starts with the commercially available 7-(benzyloxy)-4-chloro-6-methoxyquinoline. This intermediate is reacted with 2-fluoro-4-nitrophenol (B1220534) to produce 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline. nih.gov
Subsequent steps involve debenzylation to yield a phenol, which is then alkylated. The nitro group is reduced to an amine, which serves as a handle for introducing the thiazolidinone urea moiety through a series of further reactions. nih.govtandfonline.com This multi-step synthesis highlights the utility of the 7-(benzyloxy)-6-methoxyquinoline scaffold in constructing complex hybrid molecules with specific therapeutic targets. nih.govnih.govtandfonline.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives of this compound. These studies systematically alter the molecular structure to understand how specific chemical features influence biological activity.
Influence of Substituents on Biological Activities
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. ijresm.com For anticancer activity, 2,4-disubstituted quinoline rings have shown significant promise. ijresm.com
SAR studies on various quinoline derivatives have revealed several key trends:
Substituents at C-4: The introduction of amino side chains at the C-4 position can facilitate antiproliferative activity. The length of these alkylamino side chains is also a determining factor, with two methylene (B1212753) units often being optimal. nih.gov
Substituents at C-7: Large and bulky alkoxy substituents at the C-7 position, such as a benzyloxy group, have been found to be beneficial for antiproliferative activity. For example, 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine was identified as a potent antiproliferative agent. nih.gov
Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents can have a significant impact. For instance, in a series of quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at position-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones or thiazolidinone ureas, can lead to synergistic effects and potent activity against specific cancer cell lines. nih.govrsc.orgnih.gov For example, certain quinoline-thiazolidinone urea conjugates have shown potent inhibitory activity against HGFR and MST1R kinases. nih.govnih.govtandfonline.com
The table below summarizes the influence of various substituents on the biological activity of quinoline derivatives.
| Compound Series | Substitution Position(s) | Substituent Type | Observed Influence on Biological Activity |
| 4-Aminoquinoline Derivatives | C-4, C-7 | Alkylamino side chain at C-4, Bulky alkoxy group at C-7 | Enhanced antiproliferative activity. Optimal alkylamino chain length of two CH₂ units. nih.gov |
| Quinoline-Thiazolidinone Urea Conjugates | C-4, Piperidine moiety | N-CH₂-CO fragment on attached piperidine | Beneficial for HGFR and MST1R kinase inhibitory activity. nih.gov |
| Quinoline-Chalcone Hybrids | Ring A of chalcone (B49325) moiety | Electron-donating groups | Moderate increase in DNA binding and photocleavage activities. rsc.org |
| Quinoline-Imidazole Hybrids | C-2 | Electron-donating (OCH₃) vs. Electron-withdrawing (Cl) | OCH₃ enhanced antimalarial activity; Cl led to loss of activity. rsc.org |
These SAR studies provide a rational basis for the design of new, more effective derivatives of this compound for various therapeutic applications. nih.govresearchgate.net
Biological Activities and Mechanistic Studies of 7 Benzyloxy 6 Methoxyquinolin 4 Ol and Its Derivatives
Role as an Intermediate in Drug Synthesis
The 7-(benzyloxy)-6-methoxyquinolin-4-ol (B151307) scaffold is a crucial building block in the synthesis of potent protein kinase inhibitors. The strategic placement of the benzyloxy and methoxy (B1213986) groups on the quinoline (B57606) ring allows for versatile chemical modifications, making it an ideal starting point for creating complex molecules with high affinity and selectivity for specific biological targets. The benzyloxy group, in particular, often serves as a protecting group for the 7-hydroxyl functionality, which can be deprotected and further functionalized in later synthetic steps to introduce moieties that enhance binding to the target protein.
This structural framework is integral to the synthesis of several multi-kinase inhibitors. For instance, the core structure is closely related to the quinoline portion of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The synthesis of Cabozantinib involves the coupling of a 4-phenoxy aniline (B41778) derivative to a 6,7-dimethoxy-4-chloroquinoline intermediate. researchgate.netgoogle.comtdcommons.org The 7-benzyloxy-6-methoxyquinolin-4-ol can be considered a protected precursor to this key intermediate, where the benzyloxy group can be cleaved to yield the corresponding phenol, which is then elaborated to the final drug. Similarly, the synthesis of other quinoline-based kinase inhibitors, such as Foretinib, utilizes a 6-methoxy-7-(3-morpholin-4-yl-propoxy) quinoline scaffold, highlighting the importance of substitutions at the 6 and 7 positions for biological activity. nih.gov The versatility of the quinoline scaffold allows for the generation of a diverse library of derivatives for drug discovery efforts.
Modulation of Protein Kinase Activity
Derivatives of this compound have demonstrated significant activity as modulators of protein kinases, a large family of enzymes that play a central role in regulating cellular processes. nih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention. The quinoline nucleus can act as a scaffold that positions various substituents in the ATP-binding pocket of these enzymes, leading to their inhibition. cas.ac.cnresearchgate.net The specific substitutions on the quinoline ring dictate the selectivity and potency of these compounds against different kinases. nih.gov
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases (RTKs) are a subclass of protein kinases that are integral to cellular communication, controlling processes such as cell growth, proliferation, differentiation, and survival. cas.ac.cn Aberrant activation of RTKs is a common driver of tumor growth and progression. nih.gov Quinoline-based molecules, including derivatives of this compound, have been extensively investigated as inhibitors of various RTKs. nih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several quinoline derivatives have been developed as potent VEGFR inhibitors. nih.gov The 6,7-disubstituted quinoline core is a common feature in many VEGFR inhibitors, where it serves to anchor the molecule in the ATP-binding site of the kinase. mdpi.com Foretinib, for example, is a multi-kinase inhibitor that potently targets VEGFR2. nih.gov
Below is a table of quinoline and related derivatives and their inhibitory activity against VEGFR-2.
| Compound | Description | VEGFR-2 IC50 (nM) |
| Foretinib | A multi-kinase inhibitor with a quinoline core. | 0.4 |
| Compound 23j | A bis( nih.govcas.ac.cntriazolo)[4,3-a:3',4'-c]quinoxaline derivative. | 3.7 |
| Compound 21e | A thieno[2,3-d]pyrimidine (B153573) derivative. | 21 |
| Compound 27 | A 6,7-dimethoxy-4-anilinoquinazoline derivative. | 16 |
This table is for illustrative purposes and includes compounds with related heterocyclic scaffolds to demonstrate the potential of this chemical space in VEGFR-2 inhibition.
The c-Met receptor, also known as Hepatocyte Growth Factor Receptor (HGFR), is another important RTK implicated in cancer. cas.ac.cn Overexpression or mutation of c-Met can lead to tumor growth, invasion, and metastasis. nih.gov The quinoline scaffold has been successfully utilized to develop selective and potent inhibitors of c-Met. nih.govresearchgate.net Modifications at the C-6 position of the quinoline ring, such as with a benzyloxy group, have been shown to be crucial for selective c-Met inhibition. nih.gov Cabozantinib and Foretinib are both potent inhibitors of c-Met. nih.govnih.gov
The following table summarizes the c-Met inhibitory activity of selected quinoline derivatives.
| Compound | Description | c-Met IC50 (nM) |
| Cabozantinib Analogue (4) | Pyridine (B92270) bioisostere of Cabozantinib. | 4.9 |
| Foretinib | A multi-kinase inhibitor with a quinoline core. | 1 |
| 3,6-disubstituted quinoline 26 | A derivative with modifications at the C-3 and C-6 positions. | 9.3 |
| 4,6,7-substituted quinoline 27 | An analogue of Cabozantinib. | 19 |
Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and its overexpression is associated with poor prognosis and drug resistance in various cancers. Inhibition of Axl signaling is therefore an attractive therapeutic strategy. While specific data on this compound derivatives as Axl inhibitors is limited, the broader class of pyrrolopyrimidine derivatives has been explored for Axl and Mer kinase inhibition, indicating that related heterocyclic scaffolds can be effective. researchgate.net The development of small molecule inhibitors targeting Axl is an active area of research.
The table below shows the inhibitory activity of representative pyrrolopyrimidine compounds against Axl kinase.
| Compound | Description | Axl IC50 (nM) |
| Compound 27 (pyrrolopyrimidine) | A 7-aryl-2-anilino-pyrrolopyrimidine derivative. | 16 |
This table includes a compound with a different heterocyclic core to illustrate the type of molecules being investigated as Axl inhibitors.
The Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs involved in cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in various cancers. Quinazoline-based compounds have been developed as potent pan-FGFR inhibitors. researchgate.net For instance, a series of quinazoline (B50416) derivatives based on the structure of BLU9931, a known FGFR4 inhibitor, have been synthesized and evaluated. nih.gov Although these are quinazoline rather than quinoline derivatives, the structural similarities suggest that the this compound scaffold could also be a valuable starting point for the design of FGFR inhibitors.
The table below presents data for a quinazoline-based FGFR4 inhibitor.
| Compound | Description | FGFR4 IC50 (nM) |
| Compound 35a | A quinazoline derivative based on BLU9931. | 8.5 |
This table includes a quinazoline derivative to highlight the potential of related scaffolds for FGFR inhibition.
Mechanisms of Kinase Inhibition
Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The mechanism of kinase inhibition by these compounds often involves competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of quinoline-based compounds has been shown to target a range of kinases. For instance, certain quinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the kinase domain is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket. The 6-methoxy and 7-benzyloxy substitutions on the quinoline ring are thought to play a significant role in modulating the potency and selectivity of kinase inhibition by influencing the electronic and steric properties of the molecule, which in turn affects its interaction with the target kinase.
Anti-Proliferative Activities in Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a cornerstone of oncology research. Derivatives of the this compound scaffold have shown promise in this area, exhibiting cytotoxic effects against various cancer cell lines.
Table 1: Anti-proliferative Activity of a 5,6,7-trimethoxy-quinazoline Derivative
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| PC3 | Prostate Cancer | 6.2 ± 0.9 |
| BGC823 | Gastric Cancer | 3.2 ± 0.1 |
| Bcap37 | Breast Cancer | 3.1 ± 0.1 |
Data from a study on a structurally related quinazoline derivative. nih.gov
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger this cell death pathway through various mechanisms.
Studies on structurally related quinazoline compounds have shown that they can induce apoptosis in cancer cells. For instance, a 5,6,7-trimethoxy-quinazoline derivative was found to induce apoptosis in PC3 cells, with apoptosis ratios of 11.6% at 1 μM and 31.8% at 10 μM after 72 hours of treatment, as determined by flow cytometry analysis. nih.gov The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Compounds that can interfere with the cell cycle, causing arrest at specific checkpoints, are valuable as potential anticancer agents.
Quinoline and its derivatives have been reported to modulate the cell cycle in cancer cells. While specific data for this compound is limited, related compounds have been shown to cause cell cycle arrest, often at the G2/M or G1 phase. This arrest prevents the cells from progressing through mitosis, ultimately leading to a halt in proliferation and, in some cases, the induction of apoptosis.
An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. The selectivity of quinoline derivatives is an area of active investigation. The structural features of these compounds, including the substitution pattern on the quinoline ring, can be modified to enhance their selectivity. The differential expression of certain kinases or other molecular targets in cancer cells compared to normal cells can be exploited to achieve this selectivity.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Targeting angiogenesis is a well-established strategy in cancer therapy. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis.
Quinoline-based compounds have been identified as potent inhibitors of VEGFR-2. nih.govnih.gov The 6,7-dimethoxy substitution pattern, which is present in the core structure of this compound, has been associated with potent VEGFR-2 inhibitory activity in the quinazoline class of compounds. nih.gov By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new blood vessels and restricting tumor growth. While direct evidence for the anti-angiogenic effects of this compound is not specified in the provided context, its structural similarity to known VEGFR-2 inhibitors suggests it may possess similar properties.
Antitubercular Properties of Quinoline Derivatives
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The quinoline scaffold is present in the FDA-approved anti-TB drug bedaquiline (B32110), highlighting the potential of this chemical class.
Recent studies have explored the antitubercular activity of 4-anilinoquinoline derivatives. In one study, a series of these compounds were screened for their ability to inhibit the growth of M. tuberculosis. The results highlighted the importance of specific structural features for activity. Notably, the presence of a benzyloxy aniline substituent and a 6,7-dimethoxy quinoline ring were identified as being important for the inhibition of M. tuberculosis. One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which exhibited a minimum inhibitory concentration (MIC₉₀) in the range of 0.63-1.25 μM. This finding suggests that derivatives of this compound, which share key structural motifs, are promising candidates for further investigation as potential antitubercular agents.
Inhibition of Mycobacterium tuberculosis Growth
There are no specific studies detailing the direct inhibition of Mycobacterium tuberculosis by this compound. However, the quinoline scaffold is a significant structural motif in the development of antitubercular agents. austinpublishinggroup.com Research into various substituted quinolines has demonstrated their potential to inhibit the growth of M. tuberculosis.
A study involving a series of 33 quinoline derivatives identified two compounds, 5e and 5f, with notable in vitro activity against M. tuberculosis H37Rv, exhibiting Minimum Inhibitory Concentrations (MICs) of 6.25 and 3.12 µg/mL, respectively. nih.gov In another research effort, newly synthesized 2,4-disubstituted quinolines showed potent activity, with the most effective compounds achieving 99% inhibition of the drug-sensitive H37Rv strain at a concentration of 6.25 µg/mL. researchgate.net These compounds also demonstrated significant activity against an isoniazid-resistant strain, with over 90% inhibition at 12.5 µg/mL. researchgate.net
The presence of a methoxy group at the 6-position, as seen in this compound, has been shown to confer a moderate level of antimycobacterial activity. In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, those with a 6-methoxy substitution had MIC values between 5.9 and 23.4 µM. nih.gov This suggests that while this substitution may not lead to the highest potency, it is conducive to antitubercular activity. nih.gov Structure-activity relationship (SAR) studies often indicate that other substituents, such as halogens, may lead to more potent inhibition. nih.gov
Antimycobacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Strain | MIC | Percent Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|---|
| Compound 5f | M. tuberculosis H37Rv | 3.12 µg/mL | - | - |
| Compound 5e | M. tuberculosis H37Rv | 6.25 µg/mL | - | - |
| 2,4-disubstituted quinolines | M. tuberculosis H37Rv | - | 99 | 6.25 |
| 2,4-disubstituted quinolines | Isoniazid-resistant TB | - | >90 | 12.5 |
| 6-methoxy quinoline derivatives | M. tuberculosis | 5.9 - 23.4 µM | - | - |
Targeting Mycobacterial Enzymes (e.g., QcrB)
Specific data on the targeting of mycobacterial enzymes, such as QcrB, by this compound or its immediate derivatives is not available in the current body of scientific literature. The mechanism of action for many quinoline-based antimycobacterials involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. For example, a series of 6-nitroquinolone-3-carboxylic acids were found to inhibit the supercoiling activity of DNA gyrase from M. smegmatis. researchgate.net
The development of new antitubercular drugs with novel mechanisms of action is a critical area of research to address the challenge of drug-resistant tuberculosis. researchgate.net While the quinoline scaffold is versatile, there is no evidence to suggest that derivatives with the substitution pattern of this compound specifically target QcrB.
Computational Studies and Molecular Docking
No computational or molecular docking studies have been specifically conducted on this compound. However, these in silico techniques are frequently applied to the broader classes of quinoline and quinazoline derivatives to predict their binding affinities and mechanisms of action against various biological targets.
For example, molecular docking has been used to hypothesize that certain quinoline derivatives may bind to the active site of the catalase-peroxidase enzyme (KatG) in M. tuberculosis, suggesting a potential mechanism of action. researchgate.net In the context of cancer research, molecular docking and dynamics simulations have been employed to explore the interactions between 4-anilino quinazoline derivatives and the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Such studies provide insights into binding energies and the stability of ligand-protein complexes. nih.gov
Furthermore, in silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been utilized to assess the potential of 4-hydroxyquinolone analogues as inhibitors of Anaplastic Lymphoma Kinase (ALK). mdpi.comsciforum.net These computational approaches are instrumental in identifying promising drug candidates and guiding further experimental work by predicting favorable interactions within the target's active site. mdpi.comsciforum.net
Patents and Intellectual Property
Patent Landscape for 7-(Benzyloxy)-6-methoxyquinolin-4-ol (B151307) and its Usage
An examination of the patent landscape reveals that this compound is rarely the final, claimed product. Instead, its significance lies in its utility as a key building block for a range of quinoline (B57606) and quinazoline (B50416) derivatives. Patents citing this compound are typically focused on novel, larger molecules that incorporate the 6-methoxy-7-oxy-quinoline core structure. These patents cover compositions of matter, methods of synthesis, and methods of use for treating specific medical conditions.
The intellectual property surrounding this compound underscores its value in medicinal chemistry for constructing molecules that target protein kinases. Numerous patents describe compounds that modulate the enzymatic activity of protein kinases to influence cellular processes like proliferation, differentiation, migration, and programmed cell death. google.com For instance, patents have been granted for N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which is designed for the treatment of cancer and is synthesized from precursors related to this compound. google.com
The following table summarizes a selection of patents that either directly utilize or are conceptually related to the this compound scaffold, highlighting the focus on kinase inhibition for therapeutic purposes.
| Patent/Application Number | Title/Focus | Relevance to this compound |
| EP2210607B1 | N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer | Describes the synthesis of a kinase modulator for cancer treatment, using 7-(Benzyloxy)-6-methoxy-quinolin-4-ol as a key intermediate. google.com |
| US 8,293,897 B2 | Compounds and compositions as protein tyrosine kinase inhibitors | Claims novel compounds for treating hyperproliferative disorders by modulating protein tyrosine kinase activity. googleapis.com |
| WO 2008/112408 A1 | Angiogenesis inhibitors | Discloses angiogenesis inhibitors with a quinoline structure, for which the subject compound is a potential precursor. google.com |
| US 8,143,250 B2 | 6-7,dialkoxy quinazoline derivatives useful for treatment of cancer related disorders | Covers quinazoline derivatives with a similar 6,7-dialkoxy substitution pattern for cancer treatment. google.com |
Role in Patented Synthetic Routes
The primary role of this compound in patented synthetic schemes is that of a strategic intermediate. The benzyloxy group at the 7-position serves as a protecting group for the hydroxyl function. This protection is crucial during subsequent chemical modifications of the quinoline core. The benzyl (B1604629) group can be selectively removed later in the synthetic sequence, typically via hydrogenolysis, to unmask the hydroxyl group for further functionalization. google.com
A common synthetic pathway described in the patent literature involves the initial preparation of this compound itself. For example, one patented method starts from 1-(2-Amino-4-benzyloxy-5-methoxy-phenyl)-ethanone, which is treated with sodium methoxide (B1231860) and ethyl formate (B1220265) to construct the quinolin-4-ol ring system. google.com
Once formed, this intermediate undergoes further reactions. A typical subsequent step involves the reaction of the 4-hydroxyl group or, more commonly, its conversion to a 4-chloro derivative, to allow for the introduction of various aniline (B41778) or phenoxy moieties via nucleophilic aromatic substitution. google.comresearchgate.net This modular approach enables the creation of large libraries of candidate drug compounds. The final step often involves the debenzylation of the 7-position to either reveal a free hydroxyl group or to allow for the attachment of different alkoxy side chains designed to enhance potency, selectivity, or pharmacokinetic properties. google.com
Claims related to Therapeutic Applications of Derivatives
Derivatives synthesized from this compound are frequently claimed in patents for the treatment of a variety of diseases, primarily driven by their ability to inhibit specific protein kinases.
A significant number of patents claim the use of derivatives for treating hyperproliferative diseases, with a strong focus on cancer. googleapis.comresearchgate.net These compounds are often designed as inhibitors of receptor tyrosine kinases (RTKs) that are implicated in tumor growth and progression. googleapis.com The quinoline/quinazoline scaffold is a well-established pharmacophore for ATP-mimetic kinase inhibitors. researchgate.net
Patents claim that derivatives can modulate the signaling of kinases such as c-Met, KDR, c-Kit, and flt-3, which are involved in cellular proliferation. google.com The therapeutic strategy is to inhibit the deregulated kinase activity that drives the uncontrolled cell division characteristic of cancer. googleapis.com The claims in these patents often cover methods of treating various solid tumors and liquid tumors by administering a therapeutically effective amount of the claimed compound. googleapis.comresearchgate.net
The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy, as tumors require a blood supply to grow and metastasize. google.com Several patents for compounds derived from the 6-methoxy-7-oxy-quinoline scaffold claim utility as angiogenesis inhibitors. google.com
These claims are often based on the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, particularly VEGFR-2 (also known as KDR). nih.gov By blocking the VEGFR signaling pathway, these compounds can prevent the formation of new blood vessels that feed the tumor, thereby starving it of oxygen and nutrients. google.comnih.gov Patents in this area cover methods for treating diseases characterized by deregulated angiogenesis, including various cancers and other conditions like ocular neovascularization. googleapis.com
Future Research Directions
Exploration of Novel Derivatives with Enhanced Potency and Selectivity
The core structure of 7-(benzyloxy)-6-methoxyquinolin-4-ol (B151307) serves as a valuable starting point for the development of new therapeutic agents, particularly in the realm of oncology. The quinoline (B57606) ring system is a well-established pharmacophore in numerous kinase inhibitors. A prime direction for future research is the systematic structural modification of this parent compound to generate a library of derivatives with potentially enhanced potency and target selectivity.
Key areas for derivatization would include:
Modification at the 4-position: The hydroxyl group at the C4 position is a key site for modification. It can be converted to a chloro or other leaving group to facilitate nucleophilic substitution, allowing the attachment of various amine-containing side chains. This strategy is fundamental in the synthesis of many approved tyrosine kinase inhibitors (TKIs).
Alterations to the Benzyloxy Group: The benzyl (B1604629) moiety at the C7 oxygen can be replaced with other substituted aryl or alkyl groups. These changes can modulate the compound's solubility, steric profile, and ability to form specific interactions within a target's binding pocket.
Substitution on the Quinoline Core: Introducing additional substituents on the quinoline ring could further refine the pharmacological profile of the resulting molecules.
A pertinent example of a clinically developed drug featuring a related 6-methoxyquinoline (B18371) core is Anlotinib. nih.gov Anlotinib is a multi-target tyrosine kinase inhibitor that acts on VEGFR, FGFR, PDGFR, and c-Kit. nih.govmedkoo.com Its structure, which incorporates a complex side chain at the 7-position of the 6-methoxyquinoline scaffold, underscores the potential for developing potent inhibitors from this quinoline class. nih.gov Future research would aim to synthesize novel compounds that could exhibit similar or improved inhibitory profiles against these or other clinically relevant kinases.
Table 1: Potential Kinase Targets for Novel Derivatives
| Kinase Family | Specific Targets | Rationale |
|---|---|---|
| VEGFR | VEGFR1, VEGFR2, VEGFR3 | Inhibition of angiogenesis, a critical process in tumor growth. nih.gov |
| FGFR | FGFR1, FGFR2, FGFR3 | Targeting pathways involved in cell proliferation and differentiation. nih.gov |
| PDGFR | PDGFR-α, PDGFR-β | Blocking signaling related to cell growth, proliferation, and migration. nih.gov |
In-depth Mechanistic Investigations of Biological Activities
Once novel derivatives with promising initial activity are identified, the subsequent research imperative will be to conduct thorough investigations into their mechanisms of action. Understanding how these compounds exert their biological effects at a molecular level is crucial for optimizing their properties and predicting their clinical utility.
Future mechanistic studies would likely involve:
Enzymatic Assays: To quantify the inhibitory activity (e.g., IC50 values) of the new derivatives against a panel of purified kinases. This would help establish their potency and selectivity profile.
Cell-Based Assays: Using cancer cell lines, researchers would assess the ability of the compounds to inhibit cellular processes such as proliferation, migration, and invasion. Assays to measure the inhibition of receptor autophosphorylation would confirm target engagement within a cellular context.
Apoptosis and Cell Cycle Analysis: To determine if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest in cancer cells, which are desirable outcomes for anti-cancer agents.
Target Identification and Validation: For derivatives with novel activity profiles, advanced proteomic and genomic techniques could be employed to identify their specific molecular targets, potentially uncovering new therapeutic pathways.
These investigations are essential to build a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds, guiding the design of next-generation molecules with superior efficacy.
Development of New Synthetic Methodologies for Improved Efficiency and Sustainability
Future research in chemical synthesis should focus on:
Improving Reaction Yields: Optimizing reaction conditions, exploring new catalysts, and minimizing side reactions to increase the yield of each synthetic step.
Reducing Step Count: Developing more convergent synthetic strategies that reduce the total number of transformations required to produce the final compounds. This is a key principle of green chemistry and process efficiency.
Sustainable Chemistry: Implementing greener synthetic methods that use less hazardous reagents and solvents, reduce waste, and are more environmentally benign.
Scalability: Ensuring that the developed synthetic routes are robust and can be reliably scaled up from laboratory quantities to the pilot plant and industrial production levels necessary for clinical development.
Improving the synthesis of both the this compound core and its subsequent derivatives will be critical for making these potential therapeutic agents economically viable and accessible. nih.gov
Translational Research and Clinical Development (if applicable to derivatives)
Should derivatives of this compound demonstrate significant potency, selectivity, and a compelling mechanism of action in preclinical studies, the ultimate goal would be to advance them into translational and clinical research. This phase bridges the gap between laboratory discovery and patient application.
The path forward would include:
Preclinical Animal Models: Evaluating the most promising lead compounds in in vivo models of human cancer (e.g., xenograft models in mice) to assess their efficacy in reducing tumor growth and metastasis.
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their safety profiles in animal models, to establish a potential therapeutic window.
IND-Enabling Studies: Conducting a formal set of regulated studies required by authorities like the Food and Drug Administration (FDA) to file an Investigational New Drug (IND) application, which is a prerequisite for initiating human clinical trials.
Clinical Trials: If approved, the derivative would progress through Phase I (safety), Phase II (efficacy in specific patient populations), and Phase III (large-scale comparison to standard of care) clinical trials. The development of Anlotinib, which has undergone extensive clinical trials for various cancers, serves as a successful blueprint for a drug originating from a related quinoline scaffold. nih.gov
The journey from a core chemical structure to a clinically approved drug is long and challenging, but the foundational promise of the this compound scaffold makes it a compelling subject for continued and future-focused research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
